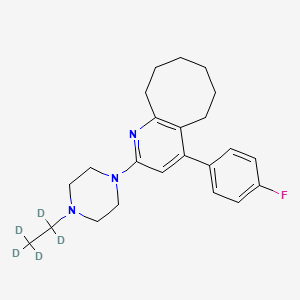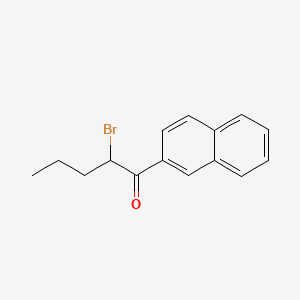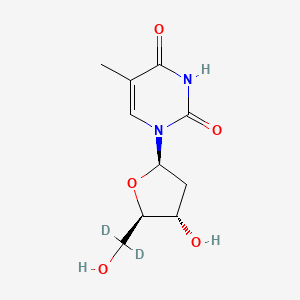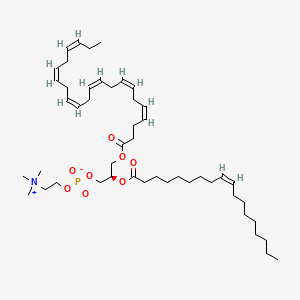
PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:1(9Z))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:1(9Z)) is a type of phosphatidylcholine (PC or GPCho), which is a glycerophospholipid . In this molecule, a phosphorylcholine moiety occupies a glycerol substitution site . As with diacylglycerols, glycerophosphocholines can have many different combinations of fatty acids of varying lengths and saturation attached .
Synthesis Analysis
The synthesis of PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:1(9Z)) involves the formation of a glycerophospholipid in which a phosphorylcholine moiety occupies a glycerol substitution site . The exact synthesis process could not be found in the available resources.Molecular Structure Analysis
The molecular structure of PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:1(9Z)) involves a phosphorylcholine moiety occupying a glycerol substitution site . The fatty acid chains can vary in length and saturation .Physical And Chemical Properties Analysis
The physical and chemical properties of PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:1(9Z)) include a molecular formula of C46H78NO8P, a net charge of 0, an average mass of 804.103, and a monoisotopic mass of 803.54651 .Wissenschaftliche Forschungsanwendungen
Metabolic Alterations in Lung Carcinoma
A study by Wu, Chen, Li, & Liu (2018) utilized an untargeted metabolomic method to identify dynamic metabolic alterations in mouse plasma during lung carcinoma development. This method revealed several dysregulated metabolites, including PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0), which were associated with the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid. These findings suggest a potential diagnostic role for such metabolites in lung carcinoma.
Biomarkers in Multiple Sclerosis
Zhao et al. (2021) conducted a study on a mouse model of multiple sclerosis (MS) using UPLC-Orbitrap/MS. They identified several metabolites, including PE(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), as potential biomarkers for MS, indicating alterations in glycerophospholipid and sphingolipid metabolic pathways. This study highlights the role of these metabolites in demyelinating diseases like MS (Zhao et al., 2021).
Therapeutic Mechanism in Lung Carcinoma Treatment
In a study by Wu et al. (2018), the therapeutic mechanism of Qi-Yu-San-Long Decoction on lung carcinoma in mice was explored. The study used UPLC-QTOF/MS-based untargeted metabolomics to identify potential biomarkers, including down-regulated metabolites like PC(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)). These metabolites are involved in glycerophospholipid metabolism, sphingolipid metabolism, and other pathways, providing insights into the antitumor effect of the treatment.
Qingfei Paidu Decoction's Multi-action Modes for COVID-19
Li et al. (2021) investigated the action mode of Qingfei Paidu decoction (QFPDD) in treating COVID-19. Their study found that QFPDD induced modifications in the miRNA profile, regulating immunity, inflammation, virus infection, and pulmonary fibrosis. They identified significant changes in metabolites, including PC(P-18:1(11Z)/22:5(4Z,7Z,10Z,13Z,16Z)), suggesting a role in QFPDD's effectiveness against COVID-19 (Li et al., 2021).
Diagnostic Biomarkers in Osteoarticular Tuberculosis
Chen, Ye, Lei, & Wang (2022) explored potential diagnostic biomarkers for osteoarticular tuberculosis. Their study used LC-MS/MS to analyze serum metabolites and identified metabolites like PC[18:0/22:5(4Z,7Z,10Z,13Z,16Z)] as potential biomarkers. These findings indicate the importance of lipid metabolism in the pathology of tuberculosis and may provide valuable insights for future research and diagnosis (Chen et al., 2022).
Eigenschaften
IUPAC Name |
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,28,30,34,36,46H,6-7,9,11-13,15,17-19,23,27,29,31-33,35,37-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,26-21-,30-28-,36-34-/t46-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBRCNIXDRLLSE-GSUBHOBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:1(9Z)) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![D-[2-13C]talose](/img/structure/B584003.png)
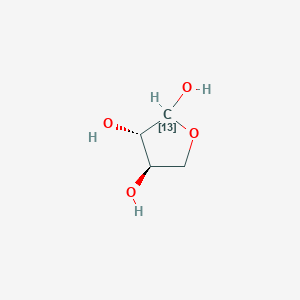

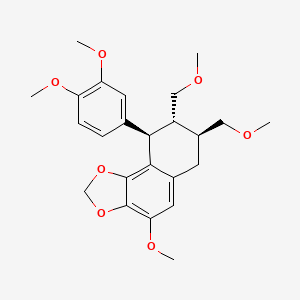
![D-[4-13C]Threose](/img/structure/B584011.png)
